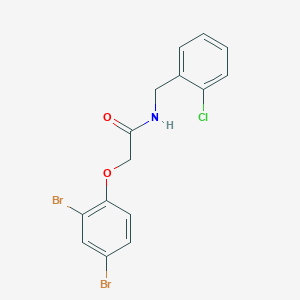
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, a pyrrole ring, and an ethyl ester group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the dihydrobenzo[b][1,4]dioxin intermediate. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, using reagents such as sodium methoxide or lithium aluminum hydride, leading to the formation of substituted products
Aplicaciones Científicas De Investigación
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparación Con Compuestos Similares
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with similar compounds, such as:
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but lacks the pyrrole and carbamoyl groups, making it less versatile in terms of chemical reactivity.
Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate: This compound has a similar structure but with different functional groups, leading to distinct chemical properties and applications.
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate:
Propiedades
Fórmula molecular |
C18H20N2O5 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H20N2O5/c1-4-23-18(22)16-10(2)15(11(3)19-16)17(21)20-12-5-6-13-14(9-12)25-8-7-24-13/h5-6,9,19H,4,7-8H2,1-3H3,(H,20,21) |
Clave InChI |
UBIPZFNAFOPATJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
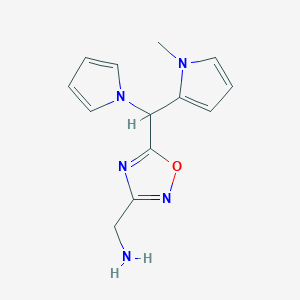

![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
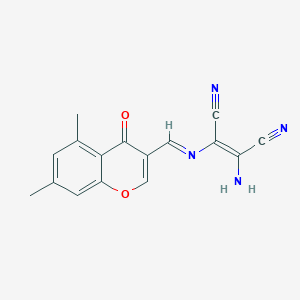

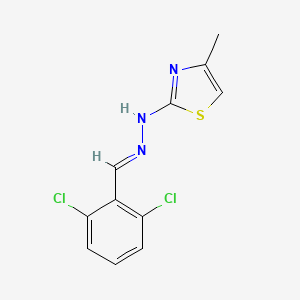
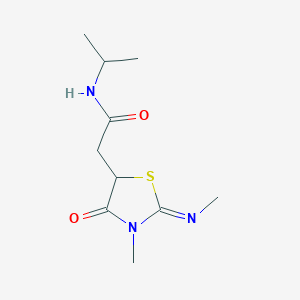

![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)


